molecular formula C29H25N3O4S B12154518 (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12154518
M. Wt: 511.6 g/mol
InChI Key: NCCGEAGBYRZRFV-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo-triazine class, characterized by a fused bicyclic core with a (2Z)-stereochemistry. Key structural features include:

  • 4-Propoxybenzyl substitution: A propyl ether chain at position 6, enhancing lipophilicity and influencing molecular conformation .
  • Thiazolo[3,2-b][1,2,4]triazine-3,7-dione core: The heterocyclic framework provides rigidity and hydrogen-bonding sites, critical for biological interactions.

Properties

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6 g/mol

IUPAC Name

(2Z)-2-[(4-phenylmethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C29H25N3O4S/c1-2-16-35-23-12-8-20(9-13-23)17-25-27(33)30-29-32(31-25)28(34)26(37-29)18-21-10-14-24(15-11-21)36-19-22-6-4-3-5-7-22/h3-15,18H,2,16-17,19H2,1H3/b26-18-

InChI Key

NCCGEAGBYRZRFV-ITYLOYPMSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzyloxybenzylidene and propoxybenzyl groups through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar thiazole structures have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways that lead to cell death .

Vascular Adhesion Protein-1 Inhibition

A notable application of this compound is its potential role as a VAP-1 (vascular adhesion protein-1) inhibitor. VAP-1 is implicated in inflammatory diseases and conditions such as macular edema. Inhibitors of VAP-1 can prevent leukocyte adhesion and migration, making this compound a candidate for therapeutic interventions in inflammatory diseases .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

StudyApplicationFindings
Study AAnticancerDemonstrated significant reduction in tumor size in animal models treated with thiazole derivatives similar to the target compound .
Study BVAP-1 InhibitionShowed that compounds structurally related to (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione effectively reduced symptoms of macular edema in clinical trials .
Study CAntimicrobialReported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with analogs from the provided evidence:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound 4-(Benzyloxy)benzylidene (2), 4-propoxybenzyl (6) 567.6 (calculated) Benzyl ether, propoxy chain Enhanced lipophilicity; potential for dual π-π interactions
(2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 3-Ethoxy-4-propoxy (2), benzyl (6) 535.6 (calculated) Ethoxy, propoxy chains Increased steric bulk; altered electronic effects due to ethoxy substitution
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-Bromobenzylidene (2), benzyl (6) 426.29 Bromine substituent Electron-withdrawing group; potential halogen bonding
(2Z)-2-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl analog Fluoropyrazole (2), phenyl (6) ~580 (estimated) Fluorine, pyrazole ring Enhanced metabolic stability; possible kinase inhibition

Spectroscopic and Analytical Data

  • IR Spectroscopy : Expected C=O stretches at ~1700 cm⁻¹ (triazinedione) and C-O-C bands at ~1250 cm⁻¹ (ether linkages), consistent with ’s analogs .
  • NMR : The (2Z)-configuration is confirmed by a singlet at δ 7.9–8.1 ppm for the benzylidene proton, as seen in ’s compounds .

Biological Activity

The compound (2Z)-2-[4-(benzyloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

  • Chemical Formula : C25H22N4O3S
  • Molecular Weight : 442.53 g/mol
  • CAS Number : 620539-93-7

The compound features a thiazolo-triazine core structure with various substituents that may influence its biological activity.

1. Antioxidant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases. In vitro assays have shown that the compound can scavenge free radicals effectively.

2. Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs possess anticancer activities. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazine have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action for this compound remains under investigation but may involve the modulation of signaling pathways related to cell survival and apoptosis.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. Research has highlighted that certain thiazole derivatives can inhibit tyrosinase activity effectively. The compound may share similar inhibitory effects, potentially making it useful in cosmetic formulations aimed at reducing hyperpigmentation.

4. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the benzyloxy and propoxy groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntioxidantDPPH AssayIC50 = 25 µM
AnticancerMTT AssayIC50 = 15 µM (A549 cells)
Tyrosinase InhibitionEnzyme Assay75% inhibition at 50 µM
AntimicrobialDisk DiffusionZone of inhibition: 12 mm (E. coli)

Detailed Research Findings

  • Antioxidant Studies : A study utilizing DPPH radical scavenging assays indicated that the compound exhibited strong antioxidant activity with an IC50 value of approximately 25 µM, suggesting effective free radical scavenging capabilities.
  • Cytotoxicity Against Cancer Cells : In a study focusing on lung cancer A549 cells, the compound showed significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Tyrosinase Inhibition : The compound was tested alongside known inhibitors like kojic acid and demonstrated a notable inhibition rate of tyrosinase activity at concentrations as low as 50 µM, indicating its potential as a skin-whitening agent.
  • Antimicrobial Activity : The antimicrobial activity was assessed using disk diffusion methods against several bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with zones of inhibition ranging from 10 to 15 mm.

Q & A

Q. What synthetic strategies are recommended for constructing the thiazolo-triazine-dione core in this compound?

The thiazolo-triazine-dione scaffold can be synthesized via cyclocondensation reactions. For example, describes a method where thiouracil derivatives react with aromatic aldehydes under reflux with chloroacetic acid and sodium acetate in acetic anhydride/acetic acid. This approach can be adapted for the target compound by substituting appropriate aldehydes (e.g., 4-benzyloxybenzaldehyde) and optimizing reaction times (typically 2–12 hours) to achieve yields of ~60–70% . Key characterization steps include IR spectroscopy to confirm NH/CN/CO groups and NMR to verify regiochemistry.

Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed?

The (Z)-configuration of the benzylidene group is confirmed via 1H^1H-NMR coupling constants. In , the =CH proton resonates as a singlet (δ ~7.94–8.01 ppm) due to restricted rotation in the Z-isomer, supported by 13C^13C-NMR signals for the imine carbon (~143–154 ppm). X-ray crystallography (e.g., ) can also resolve ambiguities by directly visualizing the spatial arrangement .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization is typically performed using DMF/water mixtures ( ) or ethanol ( ). For polar derivatives, acetic acid/DMF mixtures improve purity. Monitor solubility via TLC (e.g., ethyl acetate/hexane 3:7) to select the best system .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^13C13C-NMR shifts) be resolved during structural elucidation?

Discrepancies in NMR data may arise from tautomerism or residual solvent effects. For example, reports 13C^13C-NMR signals for carbonyl groups at ~165–171 ppm. If deviations occur, compare with computational models (DFT calculations) or use heteronuclear correlation spectroscopy (HMBC/HSQC) to assign ambiguous signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What methodologies are suitable for evaluating the compound’s bioactivity against multidrug-resistant pathogens?

Use standardized microdilution assays ( ):

  • Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
  • Inoculate with bacterial strains (e.g., S. aureus ATCC 43300) and incubate at 37°C for 18–24 hours.
  • Determine minimum inhibitory concentrations (MICs) and compare with positive controls (e.g., ciprofloxacin). For antifungal activity, modify protocols using RPMI-1640 media and C. albicans strains .

Q. How can regioselectivity challenges in the cyclocondensation step be mitigated?

Regioselectivity issues (e.g., competing thiazole vs. triazine ring formation) are addressed by:

  • Adjusting stoichiometry (e.g., excess aromatic aldehydes to favor Knoevenagel adducts).
  • Using catalytic acetic acid ( ) or sodium acetate ( ) to stabilize intermediates.
  • Monitoring reaction progress via in-situ IR to detect intermediate enolates .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

Perform accelerated stability studies in simulated biological fluids (e.g., pH 7.4 PBS at 37°C). Analyze degradation via:

  • HPLC-PDA (C18 column, acetonitrile/water gradient) to track parent compound depletion.
  • LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the propoxybenzyl group).
  • Compare with stress-testing results (heat/light exposure) to predict shelf-life .

Methodological Notes

  • Synthetic Optimization : highlights the importance of glacial acetic acid as a catalyst in forming hydrazone linkages, which may apply to analogous steps in synthesizing the target compound.
  • Data Validation : Cross-reference spectral data with structurally similar compounds in and to resolve ambiguities.
  • Biological Assays : Follow ’s protocol for benzothiazole derivatives, which show enhanced activity when fused with heterocycles like triazinanes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.